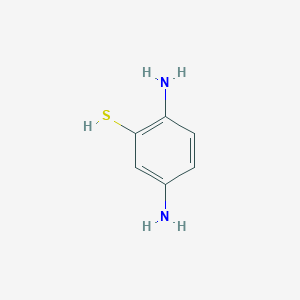

2,5-Diaminobenzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diaminobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOCYDFVIZFQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598576 | |

| Record name | 2,5-Diaminobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507246-12-0 | |

| Record name | 2,5-Diaminobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Diaminobenzenethiol CAS number and safety data sheet (SDS)

The following technical guide is structured to address the specific needs of research and development professionals working with 2,5-Diaminobenzenethiol , a highly reactive and air-sensitive intermediate.

Note: This guide explicitly distinguishes between the mono-thiol (Subject) and the commercially ubiquitous dithiol (PBT monomer) to prevent experimental error.

Handling, Stability, and Application in High-Performance Synthesis[1]

Part 1: Identity & Critical Disambiguation[1]

In the field of high-performance polymers and benzothiazole synthesis, nomenclature confusion often leads to the purchase of incorrect precursors.[1] Before proceeding, verify the chemical identity against the table below.

Chemical Identity Table[1][2]

| Property | Target Molecule (Mono-thiol) | Common Confusion (Dithiol) |

| Chemical Name | This compound | 2,5-Diamino-1,4-benzenedithiol |

| CAS Number | 507246-12-0 | 15657-79-1 (Free Base) 75464-52-7 (Dihydrochloride) |

| Structure | Benzene ring with one thiol (-SH) and two amino (-NH2) groups.[1] | Benzene ring with two thiols and two amino groups.[1] |

| Primary Use | Precursor for specialized dyes, photosensitive resins, and asymmetric benzothiazoles.[1] | Monomer for PBT (Polybenzobisthiazole) and rigid-rod polymers.[1] |

| Stability | Extreme Air Sensitivity (Rapid oxidation to disulfide).[1] | Air Sensitive (Sold as stable dihydrochloride salt).[1] |

The "Free Base" Challenge

This compound (CAS 507246-12-0) is rarely isolated as a stable solid in its free base form due to the high electron density of the diamine ring, which facilitates rapid oxidation of the thiol group to form disulfides or polymerized tars.[1]

Commercial Availability: It is typically supplied as a custom synthesis order or must be generated in situ from a protected precursor (e.g., a benzothiazole derivative or a hydrochloride salt) immediately prior to use [1, 2].

Part 2: Safety Data Sheet (SDS) Synthesis

Hazard Classification (GHS): Based on the structural analogs (aminothiophenols) and available vendor data, the following hazards are intrinsic to this substance.

Hazard Statements

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

H317: May cause an allergic skin reaction (Sensitizer).[1]

Critical Handling Protocols (PPE & Engineering Controls)

Standard lab coats are insufficient.[1] The following "Level 2+" protocol is required due to the potential for irreversible oxidative staining and sensitization.

-

Respiratory: Use a powered air-purifying respirator (PAPR) or work strictly within a Class II Biosafety Cabinet or Glovebox.[1] The dust/vapor is potent.[1]

-

Dermal: Double-gloving is mandatory.[1] Inner layer: Nitrile (4 mil); Outer layer: Butyl rubber or heavy Nitrile (8 mil).[1]

-

Reasoning: Aminothiophenols permeate standard nitrile gloves rapidly.[1]

-

-

Atmosphere: Strict Inert Gas (Argon/Nitrogen). [1]

-

Failure Mode: Exposure to air turns the white/pale yellow solid to a dark brown/black tar within minutes.[1]

-

Part 3: Technical Deep Dive & Experimental Protocols

The Oxidation Mechanism (Why Handling Fails)

The coexistence of electron-donating amino groups (

Figure 1: The oxidative degradation pathway.[1] Handling under inert gas prevents the initial radical formation step.

Protocol: In Situ Generation and Stabilization

Since the free base is unstable, the recommended workflow involves generating it from the stable hydrochloride salt (if available) or using it immediately upon synthesis.

Objective: Solubilize this compound for a condensation reaction (e.g., with an aldehyde or carboxylic acid) without degradation.

Reagents:

-

Precursor: this compound Dihydrochloride (or custom precursor).[1]

-

Solvent: De-gassed Polyphosphoric Acid (PPA) or NMP (N-Methyl-2-pyrrolidone).[1]

-

Base: Triethylamine (degassed).[1]

Step-by-Step Workflow:

-

De-oxygenation (Critical):

-

Place all solvents (NMP, Water, etc.) under high vacuum for 30 minutes, then backfill with Argon. Repeat 3 times.

-

Why: Even trace dissolved oxygen (ppm level) will color the solution and lower yield.[1]

-

-

Weighing:

-

Solubilization:

-

Method A (Acidic Medium - Preferred for PBT synthesis): Dissolve the salt directly in PPA.[1] The HCl is driven off as gas during the heating ramp (up to 100°C).[1] The thiol remains protonated and stable until reaction temperature is reached.[1]

-

Method B (Basic Medium): Suspend the salt in degassed NMP.[1] Add degassed Triethylamine dropwise via syringe.[1]

-

Observation: The solution may turn pale yellow.[1] If it turns dark brown immediately, oxygen ingress has occurred. Abort.

-

-

Reaction:

-

Add the electrophile (e.g., terephthaloyl chloride) immediately after solubilization.

-

Figure 2: Operational workflow for handling air-sensitive aminothiols.

Part 4: Applications and Data Summary

Quantitative Properties

| Property | Data | Source |

| Molecular Weight | 140.21 g/mol | [1] |

| Formula | C₆H₈N₂S | [1] |

| Melting Point | Decomposes prior to melting (Free base) | [2] |

| Solubility | Soluble in DMSO, NMP, DMF (requires de-gassing).[1] Insoluble in water (Free base).[1] | [3] |

| pKa (Thiol) | ~6.5 - 7.0 (Estimated) | [3] |

Synthesis Utility

The primary utility of this compound lies in its ability to form Benzothiazoles .[1]

-

Reaction: Condensation with carboxylic acids.[1]

-

Product: 2-substituted-6-aminobenzothiazole (or 5-amino, depending on cyclization direction).

-

Industry: These derivatives are critical in the manufacture of disperse dyes and non-linear optical materials.[1]

References

-

Wolfe, J. F., & Arnold, F. E. (1981). Rigid-rod polymers.[1] 1. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisoxazole units. Macromolecules.[1] (Contextual reference for aminothiol handling in rigid-rod polymer synthesis).

Sources

Thermodynamic Stability and Handling of 2,5-Diaminobenzenethiol: A Comprehensive Technical Guide

The Chemical Entity: Structural & Thermodynamic Context

2,5-Diaminobenzenethiol (DABT) represents a class of "AB-monomers" critical for the synthesis of high-performance rigid-rod polymers, specifically Polybenzothiazoles (PBT).[1] Unlike its AA-monomer analog (2,5-diamino-1,4-benzenedithiol), DABT contains a built-in stoichiometry for self-polymerization or condensation with carboxylic acid derivatives.[1]

However, the thermodynamic landscape of DABT is dominated by two competing forces:

-

Nucleophilic Utility: The ortho relationship between the amine (C2) and thiol (C1) drives the formation of the thermodynamically stable thiazole ring upon condensation.[1]

-

Oxidative Instability: The electron-rich aromatic ring, activated by two amine groups, lowers the bond dissociation energy (BDE) of the S-H bond, making the molecule exceptionally prone to auto-oxidation into disulfides or extended quinoid oligomers.

Structural Reactivity Map[1]

The following diagram illustrates the reactive sites and the thermodynamic "sink" (HCl Salt) required for stability.

Figure 1: Reactivity landscape of DABT.[1] The free base is a transient species in air; the HCl salt is the storage form.

Thermodynamic Drivers of Instability

The handling of DABT is a battle against the Second Law of Thermodynamics. The free base exists in a high-energy state relative to its oxidized disulfide form.

Redox Potentials and pKa (Analogous Data)

Precise experimental values for DABT are rare due to its rapid oxidation.[1] The values below are derived from structural analogs (2-aminothiophenol and p-phenylenediamine) to guide experimental design.

| Parameter | Estimated Value | Significance |

| Thiol pKa (-SH) | ~6.5 - 7.2 | Significantly more acidic than alkyl thiols (pKa ~10).[1] At physiological pH (7.4), a substantial fraction exists as the highly reactive thiolate anion ( |

| Amine pKa (-NH3+) | ~4.6 (Aniline-like) | Protonation of amines stabilizes the molecule by withdrawing electron density from the ring, increasing the S-H bond strength.[1] |

| Redox Potential ( | ~ -0.2 V to 0.0 V | The low oxidation potential indicates facile oxidation by atmospheric oxygen ( |

| ~ -65 kcal/mol | Disulfide formation is highly exothermic and spontaneous.[1] |

The Auto-Oxidation Cascade

The primary degradation pathway is not simple hydrolysis but a radical-mediated auto-oxidation.[1] The presence of the para-amine (C5) creates a "push-pull" electronic system that stabilizes radical intermediates, accelerating degradation.

Figure 2: The radical-mediated oxidation cascade. Note that trace metals (Cu, Fe) catalyze the Step 2 -> Step 3 transition.[1]

Stabilization Protocols (Methodology)

To successfully utilize DABT, one must suppress the thiolate concentration and exclude oxygen. The following protocols are self-validating systems.

Synthesis and Storage as Dihydrochloride Salt

Principle: Converting the amines to ammonium chlorides (

Protocol:

-

Precursor Reduction: Reduce 2-amino-6-nitrobenzothiazole or 2,5-diaminobenzenesulfonic acid in acidic media (HCl/SnCl2 or Fe/HCl).[1]

-

Precipitation: The reaction mixture is concentrated in high-molarity HCl (minimum 4M).

-

Filtration: Isolate the precipitate under an inert blanket (Argon).[1]

-

Drying: Dry under vacuum at

over -

Validation: The resulting white/off-white powder is stable for months at -20°C. Warning: A yellow/orange tint indicates partial oxidation to the disulfide or quinone.

"Just-in-Time" Neutralization (Polymerization Context)

Never store the free base.[1] Generate it in situ only when polymerization or coupling is imminent.

Workflow:

-

Degassing: Charge the reaction vessel with the DABT·2HCl salt. Cycle vacuum/Argon (3x) to remove adsorbed oxygen.[1]

-

Solvent Preparation: Use deoxygenated Polyphosphoric Acid (PPA) or NMP.[1] Sparge solvents with Argon for 30 minutes prior to use.

-

Dehydrochlorination:

-

Method A (PPA): Heat slowly to 60-80°C. The HCl gas evolves, driving the equilibrium toward the free amine for reaction.

-

Method B (Solution): Add a stoichiometric base (e.g., Triethylamine) after the electrophile (carboxylic acid) is added, ensuring the free thiol reacts with the electrophile faster than it oxidizes.[1]

-

Analytical Assessment of Stability

Trust but verify. Use these methods to confirm monomer integrity before committing to expensive polymerization steps.

Visual Inspection (Qualitative)

-

Pass: White to pale yellow crystalline powder.

-

Fail: Dark yellow, orange, or brown solid. (Indicates formation of quinoid species or extensive disulfide cross-linking).[1]

Ellman’s Reagent Test (Quantitative)

Standard UV-Vis assays for thiols (DTNB) are often too sensitive for bulk monomer verification and can react with the amines.[1] Instead, use Iodometric Titration for bulk purity.

Protocol:

-

Dissolve accurately weighed DABT·2HCl in deoxygenated 1M HCl.

-

Titrate with standardized Iodine (

) solution to a persistent faint yellow endpoint (or starch indicator blue).[1] -

Calculation: 1 mole of

reacts with 2 moles of R-SH.

Thermal Analysis (DSC)

-

Experiment: Differential Scanning Calorimetry (DSC) under Nitrogen.

-

Expected Profile: Sharp endotherm (melting) followed immediately by exotherm (polymerization/decomposition).[1]

-

Significance: A broadened melting peak suggests the presence of disulfide impurities acting as eutectic contaminants.

References

-

Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-rod polymers. 2. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisoxazole units in the main chain. Macromolecules.[2] Link (Foundational chemistry for benzazole monomers).[1]

-

Organic Chemistry Portal. (2023).[1] Synthesis of Benzothiazoles.[3][4][5][6]Link (Mechanistic pathways for aminothiol condensation).[1]

-

Williams, R. (2022).[1][7] pKa Data Compilation.[7][8] Organic Chemistry Data. Link (Source for analog pKa estimation).[1]

-

TCI Chemicals. (2023).[1] Product Specification: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride.[9]Link (Handling standards for the dithiol analog, applicable to DABT).[1]

-

Cooper, M. M. (2021).[1] Oxidation of Thiols.[10] Chemistry LibreTexts. Link (General mechanism of thiol auto-oxidation).[1]

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

The Emergence of Poly(2,5-Diaminobenzenethiol): A Conductive Polymer at the Nexus of Materials Science and Biomedical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Conductive polymers have revolutionized fields ranging from electronics to medicine. Among these, sulfur- and nitrogen-containing polymers have garnered significant interest due to their unique electronic properties and potential for functionalization. This technical guide delves into the history, development, synthesis, and applications of a particularly promising, yet less-explored, member of this class: poly(2,5-diaminobenzenethiol) (PDABT). By examining the foundational principles of conductive polymers and drawing parallels with closely related analogues, this document provides a comprehensive overview for researchers seeking to understand and harness the potential of PDABT in areas such as biosensing and targeted drug delivery.

Introduction: The Dawn of Conductive Organic Materials

The field of conductive polymers was born from the unexpected discovery in the 1970s that organic polymers, typically electrical insulators, could be made to conduct electricity. This groundbreaking work on polyacetylene opened the door to a new class of materials that combined the processability and mechanical flexibility of plastics with the electronic properties of metals and semiconductors. The key to their conductivity lies in their conjugated backbone, a system of alternating single and double bonds that allows for the delocalization of π-electrons. This electron mobility is a prerequisite for charge transport.

The conductivity of these polymers can be further enhanced through a process called doping, where the polymer is oxidized or reduced to create charge carriers (polarons and bipolarons) along the polymer chain. This ability to tune conductivity, coupled with their inherent biocompatibility and the potential for chemical functionalization, has made conductive polymers highly attractive for a wide range of applications, particularly in the biomedical sphere.

Within the diverse family of conductive polymers, those incorporating heteroatoms like sulfur and nitrogen have shown exceptional promise. The presence of lone pair electrons on these atoms can influence the electronic structure of the polymer, enhancing its conductivity and providing sites for further chemical modification. This compound (DABT) is a monomer that uniquely combines both a thiol (-SH) and two amino (-NH2) functional groups on a benzene ring, making it a fascinating building block for a conductive polymer with potentially rich chemical and electronic properties.

A Historical Perspective: The Evolution of Thiol- and Amine-Functionalized Conductive Polymers

While a detailed historical record specifically for poly(this compound) is not extensively documented in mainstream literature, its development can be understood within the broader context of the evolution of polyanilines and polythiophenes.

The history of polyaniline (PANI), one of the oldest known synthetic polymers, dates back to the 19th century, long before its conductive properties were understood. Early observations noted the formation of colored products from the oxidation of aniline. It wasn't until the mid-20th century that its semiconductor properties were investigated, with a surge in research following the conductive polymer revolution of the 1970s. The ease of synthesis, environmental stability, and tunable conductivity of PANI have made it a benchmark conductive polymer.

Similarly, the study of polythiophenes began in the early 1980s. The presence of the sulfur atom in the thiophene ring was found to enhance the stability and electronic properties of the resulting polymer compared to polyacetylene. The ability to functionalize the thiophene monomer at the 3- and 4-positions without disrupting the conjugated backbone opened up avenues for creating soluble and processable conductive polymers with tailored properties.

The conceptualization of poly(this compound) likely emerged from the convergence of these two research streams. The motivation for incorporating both amino and thiol groups onto a phenylene backbone was to create a polymer that could potentially exhibit a combination of the desirable properties of both polyanilines and polythiophenes. The amino groups offer sites for protonation and hydrogen bonding, influencing solubility and processability, while the thiol group introduces a reactive site for crosslinking, nanoparticle attachment, and interaction with specific biological molecules. The development of polymers from aminothiophenol isomers, such as poly(2-aminobenzene-1-thiol), has provided valuable insights into the electrochemical behavior and potential applications of this class of materials.[1]

Synthesis of Poly(this compound): Pathways to a Functional Polymer

The polymerization of this compound can be achieved through two primary methods: oxidative chemical polymerization and electrochemical polymerization. Both methods rely on the oxidation of the monomer to form radical cations that then couple to form the polymer chain.

Oxidative Chemical Polymerization

Chemical oxidative polymerization is a versatile and scalable method for synthesizing conductive polymers.[2] It involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.

Causality Behind Experimental Choices:

-

Monomer Purity: The purity of the this compound monomer is critical. Impurities can act as chain terminators or introduce defects into the polymer backbone, significantly impacting the final conductivity and mechanical properties. Recrystallization or sublimation of the monomer is often a necessary first step.

-

Oxidizing Agent: The choice of oxidizing agent is crucial as its redox potential must be sufficient to oxidize the monomer without causing over-oxidation and degradation of the resulting polymer. Ammonium persulfate (APS) is a commonly used oxidant for aniline and its derivatives due to its appropriate redox potential and solubility in aqueous media.[2] Ferric chloride (FeCl₃) is another effective oxidant, particularly in organic solvents.

-

Solvent and pH: The reaction medium plays a significant role in the polymerization process and the properties of the final polymer. For monomers containing amino groups, polymerization is typically carried out in an acidic medium. The acid serves to protonate the amino groups, increasing the solubility of the monomer and the growing polymer chains, and preventing the formation of undesirable branched or cross-linked structures. The choice of acid (e.g., HCl, H₂SO₄) can also influence the morphology and conductivity of the polymer.

-

Temperature: The reaction temperature affects the rate of polymerization and the molecular weight of the polymer. Lower temperatures generally lead to a more controlled polymerization, resulting in a more regular polymer structure and higher molecular weight.

Step-by-Step Methodology for Oxidative Chemical Polymerization:

-

Monomer Solution Preparation: Dissolve a known amount of purified this compound hydrochloride in a deionized water/ethanol mixture (or another suitable solvent system). The solution should be kept in an ice bath to maintain a low temperature (0-5 °C).

-

Oxidant Solution Preparation: Separately, dissolve a stoichiometric amount of ammonium persulfate in deionized water and cool it in an ice bath.

-

Initiation of Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution. The reaction mixture will typically undergo a series of color changes, indicating the onset of polymerization.

-

Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) at a low temperature with continuous stirring.

-

Isolation and Purification: The polymer product is then isolated by filtration. To remove unreacted monomer, oxidant, and oligomers, the polymer is washed extensively with the reaction solvent, followed by other solvents such as methanol.

-

Drying: The purified polymer is dried under vacuum at a moderate temperature to obtain a fine powder.

Electrochemical Polymerization

Electrochemical polymerization offers a high degree of control over the polymerization process and allows for the direct deposition of the polymer film onto an electrode surface.[3][4] This is particularly advantageous for the fabrication of sensors and other electronic devices.

Causality Behind Experimental Choices:

-

Electrolyte Solution: The monomer is dissolved in a solution containing a supporting electrolyte, which provides ionic conductivity. The choice of solvent and electrolyte is critical and depends on the solubility of the monomer and the desired properties of the polymer film. Acetonitrile and aqueous acidic solutions are common choices. The electrolyte anion can also act as a dopant for the polymer film.

-

Working Electrode: The polymer film is deposited on the surface of the working electrode. The choice of electrode material (e.g., platinum, gold, indium tin oxide-coated glass) depends on the specific application.

-

Electrochemical Technique: Polymerization can be carried out using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods. Cyclic voltammetry is often used to both polymerize the monomer and characterize the electrochemical properties of the resulting polymer film simultaneously.

-

Potential Range/Current Density: The applied potential or current density must be sufficient to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer. The optimal potential range is typically determined by preliminary cyclic voltammetry experiments.

Step-by-Step Methodology for Electrochemical Polymerization:

-

Electrolyte Solution Preparation: Prepare a solution containing the this compound monomer and a supporting electrolyte (e.g., LiClO₄, H₂SO₄) in a suitable solvent (e.g., acetonitrile, water).

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

Electropolymerization: Immerse the electrodes in the deoxygenated solution and apply the desired potential or potential range using a potentiostat. The growth of the polymer film on the working electrode can often be observed visually as a change in color.

-

Washing and Characterization: After polymerization, the polymer-coated electrode is rinsed with the pure solvent to remove any unreacted monomer and electrolyte. The electrochemical and spectroelectrochemical properties of the film can then be characterized in a fresh, monomer-free electrolyte solution.

Structure and Properties of Poly(this compound)

The properties of poly(this compound) are intrinsically linked to its molecular structure and morphology. Characterization of these features is essential for understanding its behavior and optimizing its performance in various applications.

Proposed Polymer Structure

The polymerization of this compound is expected to proceed primarily through the coupling of the aniline-like moieties, with the potential for the thiol group to participate in cross-linking or further reactions. The most probable structure is a linear polymer with phenazine-like linkages, similar to what is observed in the polymerization of other diaminobenzene isomers. The presence of both amino and thiol groups provides opportunities for extensive inter-chain hydrogen bonding, which can significantly influence the polymer's morphology and mechanical properties.

Unfortunately, I am unable to generate images directly. Please imagine an image of the this compound monomer on the left and a repeating polymer chain on the right, showing the linkage through the aromatic rings and amino groups.

Characterization Techniques and Expected Properties

A suite of analytical techniques is employed to elucidate the structure, morphology, and properties of the synthesized polymer.

| Property | Characterization Technique | Expected Observations and Insights |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS) | FTIR can confirm the presence of key functional groups (N-H, S-H, C=C of the aromatic ring) and the disappearance of monomer-specific peaks. NMR can provide detailed information about the polymer's connectivity. XPS can be used to analyze the elemental composition and chemical states of nitrogen and sulfur. |

| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | SEM and TEM can reveal the surface morphology of the polymer, which can range from granular to fibrillar or porous, depending on the synthesis conditions. The morphology significantly impacts the polymer's surface area and, consequently, its performance in applications like sensing. |

| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | TGA can determine the decomposition temperature of the polymer, providing an indication of its thermal stability. DSC can be used to identify glass transition temperatures and other thermal events. The presence of the aromatic backbone and potential cross-linking through thiol groups are expected to impart good thermal stability. |

| Electrochemical Behavior | Cyclic Voltammetry (CV) | CV is used to study the redox behavior of the polymer. The appearance of oxidation and reduction peaks indicates the polymer's ability to be doped and de-doped, a key characteristic of conductive polymers. The shape and position of these peaks provide information about the electrochemical stability and kinetics of the doping process. |

| Optical Properties | UV-Visible Spectroscopy | UV-Vis spectroscopy can be used to monitor the electronic transitions in the polymer. Changes in the absorption spectrum upon doping (electrochromism) are a hallmark of conductive polymers and can be used to study the formation of polarons and bipolarons. |

| Conductivity | Four-Point Probe Method | This technique is used to measure the electrical conductivity of the polymer film or pressed pellet. The conductivity is expected to be dependent on the doping level and the regularity of the polymer structure. |

Applications in Drug Development and Biomedical Research

The unique combination of conductivity, biocompatibility, and the presence of reactive functional groups makes poly(this compound) a highly promising material for various biomedical applications, particularly in drug development and diagnostics.

Biosensors for Drug Discovery and Diagnostics

The surface of a PDABT-coated electrode can be readily functionalized for the development of highly sensitive and selective biosensors.[5]

Mechanism of Action:

-

Immobilization of Bioreceptors: The amino and thiol groups on the polymer surface can be used to covalently immobilize biorecognition elements such as enzymes, antibodies, or DNA probes. This provides a stable and active biological interface.

-

Signal Transduction: When the target analyte (e.g., a specific drug molecule or a disease biomarker) binds to the immobilized bioreceptor, it can induce a change in the local environment of the conductive polymer. This change, which could be a shift in pH, a change in charge distribution, or a conformational change in the bioreceptor, alters the doping level and, consequently, the conductivity of the PDABT film. This change in conductivity can be measured as a highly sensitive electrical signal.

Controlled Drug Delivery Systems

The redox activity of PDABT can be harnessed to create "smart" drug delivery systems that release their therapeutic payload in response to an electrical stimulus.

Mechanism of Action:

-

Drug Loading: Drug molecules can be incorporated into the PDABT matrix during the polymerization process or loaded into the pre-formed polymer. The drug molecules can be entrapped physically or attached to the polymer backbone via cleavable linkers.

-

Stimulus-Responsive Release: By applying an electrical potential to the PDABT-drug conjugate, the polymer can be switched between its oxidized (doped) and neutral (de-doped) states. This change in oxidation state can induce swelling or shrinking of the polymer matrix, or cleave the linker attaching the drug, leading to the controlled release of the therapeutic agent at a specific time and location.

Future Directions and Conclusion

Poly(this compound) stands as a promising but underexplored conductive polymer with significant potential, particularly in the biomedical arena. While the existing body of research on its direct synthesis and characterization is limited, the wealth of knowledge from the fields of polyanilines and polythiophenes provides a solid foundation for its future development.

Future research should focus on:

-

Optimizing Synthesis: A systematic investigation into the effects of various synthesis parameters (e.g., oxidant, solvent, temperature, electrochemical conditions) on the properties of PDABT is needed to achieve materials with tailored conductivity, morphology, and processability.

-

Detailed Characterization: A thorough characterization of the structural, thermal, and electronic properties of PDABT is essential for establishing structure-property relationships and guiding its application in specific devices.

-

Functionalization and Composites: Exploring the covalent functionalization of the amino and thiol groups to attach specific targeting ligands or to form composites with other materials (e.g., nanoparticles, graphene) could lead to enhanced performance in biosensing and drug delivery.

-

In Vitro and In Vivo Studies: For biomedical applications, comprehensive studies on the biocompatibility, biodegradability, and efficacy of PDABT-based systems are crucial for their translation from the laboratory to clinical settings.

References

- "Electrochemical polymerization of high conductive polymers." Google Patents, US20070096055A1, Filed October 26, 2005.

-

"Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones." MDPI, Published October 23, 2021. [Link]

-

"Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States." MDPI, Published April 23, 2021. [Link]

-

"Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths." Frontiers in Chemistry, Published September 7, 2020. [Link]

-

"Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths." PMC, Published September 8, 2020. [Link]

-

"Chemical oxidative polymerization of aminodiphenylamines." PubMed, Published June 12, 2008. [Link]

-

"Ag2S-Ag2O-Ag/poly-2-aminobenzene-1-thiol Nanocomposite as a Promising Two-Electrode Symmetric Supercapacitor: Tested in Acidic and Basic Mediums." MDPI, Published July 14, 2023. [Link]

-

"Selective Anionic Polymerization of 2,5-Divinylthiophene Derivatives." DOI, Accessed February 9, 2026. [Link]

-

"A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties." RSC Publishing, Published 2012. [Link]

-

"Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent." PMC, Published 2013. [Link]

-

"(PDF) Spectroelectrochemical and electrochromic behaviors of newly synthesized poly[3′-(2-aminopyrimidyl)-2,2′:5′,2″-terthiophene]." ResearchGate, Published August 2025. [Link]

-

"Experimental and Theoretical Insight into Different Species of p-Aminothiophenol Adsorbed on Silver Nanoparticles." MDPI, Published July 28, 2024. [Link]

-

"Oxidative Polymerization of 3,6-Phenylenediamino-2,5-dichlorobenzoquinone | Request PDF." ResearchGate, Published August 2025. [Link]

-

"Specific behavior of the p-aminothiophenol--silver sol system in their Ultra-Violet-Visible (UV-Visible) and Surface Enhanced Raman (SERS) spectra." PubMed, Published November 15, 2013. [Link]

-

"An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives | Journal of Pharmaceutical Negative Results." Journal of Pharmaceutical Negative Results, Published December 31, 2022. [Link]

-

"Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability." PMC, Published 2022. [Link]

-

"Spectroelectrochemistry of Electroactive Polymer Composite Materials." PMC, Published 2022. [Link]

-

"Recent Advances in Poly(amino acids), Polypeptides, and Their Derivatives in Drug Delivery." MDPI, Accessed February 9, 2026. [Link]

-

"Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers." MDPI, Accessed February 9, 2026. [Link]

-

"Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4 - Dr. Lee Group - University of Houston." University of Houston, Accessed February 9, 2026. [Link]

-

"Poly (P-phenylene) S: Synthesis and applications." International Journal of Physics and Mathematics, Accessed February 9, 2026. [Link]

-

"Synthesis and optical properties of poly[p-phenyleneethynylene." Semantic Scholar, Published January 6, 2004. [Link]14f)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemical oxidative polymerization of aminodiphenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]

- 5. pnrjournal.com [pnrjournal.com]

Technical Guide: Solubility Profile and Handling of 2,5-Diaminobenzenethiol

[1][2]

Executive Summary

This compound (2,5-DABT) is a specialized aromatic intermediate used primarily in the synthesis of benzothiazole-based pharmaceuticals, dyes, and rigid-rod polymers (e.g., soluble polyimides).[1]

Critical Distinction: Researchers often confuse this compound with 2,5-diamino-1,4-benzenedithiol (the standard monomer for PBO fibers).[1] 2,5-DABT is the mono-thiol, di-amine variant (CAS 507246-12-0).[1]

The solubility profile of 2,5-DABT is governed by two competing factors: polarity (requiring high-dielectric solvents) and oxidative instability (requiring deoxygenated environments).[1] This guide provides the definitive solubility data and the "Inert Solubilization Protocol" required to use this reagent effectively.

Physicochemical Context

To understand the solubility behavior of 2,5-DABT, one must analyze its functional group interactions.[1]

-

Structure: An electron-rich benzene ring substituted with two amino groups (positions 2,[1] 5) and one thiol group (position 1).[1]

-

Nature: Amphoteric.[1] The amines can be protonated (cationic), and the thiol can be deprotonated (anionic).[1]

-

Stability Paradox: The free base is the reactive species for nucleophilic attacks (e.g., forming benzothiazoles), but it is highly susceptible to auto-oxidation in air, forming insoluble disulfide polymers.[1]

Chemical Identity Verification

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 507246-12-0 |

| Molecular Formula | C₆H₈N₂S |

| Molecular Weight | 140.21 g/mol |

| Common Analogue | Do not confuse with: 2,5-Diamino-1,4-benzenedithiol (CAS 75464-52-7) |

Solubility Profile

The following data categorizes solvent compatibility based on the Free Base form. Note that commercial samples are often supplied as hydrochloride salts to prevent oxidation; salts will require neutralization to match this profile.[1]

Table 1: Solubility in Organic Solvents (Free Base)

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Technical Notes |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (>100 mg/mL) | Moderate | Preferred Medium.[1] High solubility due to H-bond acceptance.[1] DMSO can act as a mild oxidant; use dry/degassed.[1] |

| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | High (>50 mg/mL) | Low | Ideal for polymerization reactions.[1] Stabilizes the dipole of the zwitterionic form.[1] |

| Polar Aprotic | DMAc (Dimethylacetamide) | High (>50 mg/mL) | Low | Standard solvent for polycondensation.[1] |

| Protic | Methanol / Ethanol | Moderate (10-30 mg/mL) | High | Dissolves but promotes rapid oxidation to disulfides if not thoroughly degassed.[1] |

| Chlorinated | DCM / Chloroform | Low (<5 mg/mL) | Moderate | generally poor solubility for the free base due to lack of H-bonding capability.[1] |

| Non-Polar | Toluene / Hexane | Insoluble | N/A | Useful only as precipitation/wash solvents to remove impurities.[1] |

| Aqueous | Water (pH 7) | Low | High | The free base is sparingly soluble.[1] |

| Acidic | Aq.[1] HCl / Acetic Acid | High (as Salt) | Low | Protonation of amines forms the soluble salt.[1] Stable against oxidation in acidic media.[1] |

Expert Insight: Never attempt to store 2,5-DABT in solution for extended periods, even in "good" solvents.[1] Prepare fresh. If storage is unavoidable, use the Dihydrochloride Salt in solid form.[1]

Experimental Protocols

Protocol A: In-Situ Neutralization & Solubilization

For applications requiring the reactive free base (e.g., benzothiazole synthesis).[1]

Objective: Generate a high-concentration solution of 2,5-DABT free base in an organic solvent without triggering oxidative polymerization.

Reagents:

Workflow:

-

Purge: Sparge the solvent (NMP) with Argon for 20 minutes to remove dissolved oxygen.[1]

-

Suspend: Add the dihydrochloride salt to the NMP. It will form a slurry (salt is insoluble in organic).[1]

-

Neutralize: Add 2.2 equivalents of TEA dropwise under Argon flow.

-

Use: Transfer immediately via cannula to the reaction vessel.

Protocol B: Purification via Reprecipitation

If the material has darkened (oxidized), use this method to recover the monomer.[1]

-

Dissolve the impure solid in 10% aqueous HCl (degassed). The oxidized disulfide polymer will remain insoluble.[1]

-

Filter the solution under inert atmosphere.[1]

-

Neutralize the filtrate with degassed NaOH or Sodium Acetate solution to pH ~6-7.[1]

-

Collect the precipitating free base by filtration under Argon.[1]

-

Dry in a vacuum oven at <40°C.

Visualization: Handling Workflow

The following diagram illustrates the critical decision pathways for handling 2,5-DABT to maintain chemical integrity.

Caption: Decision matrix for solubilizing this compound, highlighting the risk of oxidative failure in non-acidic media.

Applications & Mechanistic Implications

Benzothiazole Synthesis

2,5-DABT is a "double-ended" nucleophile.[1] In polar aprotic solvents (NMP), the thiol attacks electrophilic carbons (aldehydes or acid chlorides) followed by ring closure by the amine.[1]

-

Solubility Requirement: The intermediate imine/thiohemiacetal must remain in solution.[1] NMP/DMAc is critical here to prevent premature precipitation of oligomers.[1]

Soluble Polyimides

Unlike the rigid-rod PBT polymers derived from the dithiol (which require polyphosphoric acid solvents), 2,5-DABT can form soluble polyimides or polyamides if reacted with flexible dianhydrides/diacids.[1]

-

Key Driver: The asymmetry of the mono-thiol disrupts crystallinity, enhancing solubility of the resulting polymer in organic solvents like DMSO.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14618269, 2,5-Diamino-1,4-benzenedithiol dihydrochloride.[1] (Note: Cited for structural comparison and salt properties).[1]

-

BLD Pharm. Product Specifications: this compound (CAS 507246-12-0).[1][3][4]

-

Wolfe, J. F. (1988). Polybenzothiazoles and Polybenzoxazoles.[1] In: Encyclopedia of Polymer Science and Engineering.[1] (Foundational text on aminothiol solubility/reactivity in polymerization).

-

Sigma-Aldrich. Safety Data Sheet: 2-Aminothiophenol.[1] (Analogous handling protocols for aminothiols).

An In-depth Technical Guide to 2,5-Diaminobenzenethiol and 2,5-Diamino-1,4-benzenedithiol: Structure, Synthesis, and Functional Divergence

Abstract

This technical guide provides a comparative analysis of 2,5-Diaminobenzenethiol (DABT) and 2,5-Diamino-1,4-benzenedithiol (DABDT), two closely related aromatic diamino-thiols. While structurally similar, the presence of a second thiol group in DABDT imparts fundamentally different chemical reactivity and functional capabilities, particularly in the realm of polymer science and materials chemistry. This document will dissect their molecular characteristics, detail established synthetic protocols, and explore their divergent applications, offering field-proven insights for researchers and drug development professionals. The core of this guide is to illuminate how a single functional group modification dramatically alters molecular behavior and utility, from forming linear polymers to enabling complex cross-linked networks.

Introduction: A Tale of Two Thiols

Aromatic compounds containing both amino and thiol functional groups are versatile building blocks in organic synthesis and materials science. The electron-donating nature of these groups activates the benzene ring, while their respective nucleophilic and redox-active properties offer diverse reaction pathways. This compound (DABT) and 2,5-Diamino-1,4-benzenedithiol (DABDT) are prime examples of this molecular class.

At first glance, the molecules appear to be close cousins. However, the bifunctional nature of DABDT, possessing two thiol groups at the 1 and 4 positions, predisposes it to act as a cross-linking agent. In contrast, DABT, with its single thiol group, is primarily a monomer for linear chain growth. This fundamental difference is the pivot upon which their applications diverge, impacting everything from polymer architecture to the fabrication of advanced materials for electronic and energy storage devices. Understanding this structural nuance is paramount for any scientist aiming to leverage these molecules in their research.

Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison

The key differentiator between DABT and DABDT is the number of thiol (-SH) groups attached to the benzene ring. This seemingly minor change has significant consequences for their molecular weight, polarity, reactivity, and potential for intermolecular interactions. Due to their high reactivity and sensitivity to air, both compounds are most commonly supplied and handled as their more stable dihydrochloride salts.

Table 1: Comparative Physicochemical Properties

| Property | This compound (DABT) | 2,5-Diamino-1,4-benzenedithiol (DABDT) |

| IUPAC Name | This compound | 2,5-diaminobenzene-1,4-dithiol |

| Synonyms | 4-amino-3-mercaptoaniline | 2,5-Dimercapto-1,4-phenylenediamine |

| CAS Number | 10325-89-0 (Free Base) | 75464-52-7 (Dihydrochloride)[1][2][3] |

| Molecular Formula | C₆H₈N₂S (Free Base) | C₆H₁₀Cl₂N₂S₂ (Dihydrochloride)[1][2] |

| Molecular Weight | 140.21 g/mol (Free Base) | 245.18 g/mol (Dihydrochloride)[2][3] |

| Appearance | Off-white to pink crystals | Yellow Crystalline Powder[2] |

| Melting Point | Not readily available | ~210 °C (decomposes) (Dihydrochloride)[2] |

| Key Feature | One thiol group, one phenylenediamine core | Two thiol groups, one phenylenediamine core |

| Primary Reactivity | Linear polymerization, cyclocondensation | Cross-linking, network formation, polycondensation[4] |

The thiol group is known for its nucleophilicity and its ability to undergo oxidation to form disulfide bonds, a cornerstone of its reactivity.[5][6] The presence of two such groups in DABDT multiplies this potential, allowing for the formation of extended, two- or three-dimensional networks through disulfide linkages or by reaction with other difunctional reagents.

Synthesis and Reactivity: From Precursors to Polymers

The synthesis of these molecules typically involves multi-step pathways starting from more common benzene derivatives. The choice of synthetic route is often dictated by the desired purity, scale, and the stability of the intermediates.

General Synthetic Considerations

A common strategy for synthesizing aminophenols and their thiol analogues involves the reduction of corresponding nitro compounds. For instance, a general pathway to a diaminobenzene derivative might start with a dinitrobenzene precursor, which is then reduced, often via catalytic hydrogenation.[7]

Representative Synthesis Protocol: 2,5-Diamino-1,4-benzenedithiol Dihydrochloride

The synthesis of DABDT is often achieved through a multi-step process that can be challenging due to the air-sensitivity of the thiol groups. A representative approach involves the reduction of a suitable precursor. While specific, detailed, and modern protocols for DABT are less commonly published, the synthesis of DABDT often serves as a template for related chemistries.

Exemplary Workflow for DABDT-based Polymer Synthesis:

This protocol describes the polycondensation of 2,5-Diamino-1,4-benzenedithiol dihydrochloride with a dicarboxylic acid to form a polybenzothiazole, a class of high-performance polymers.[4]

-

Reactor Setup: A resin flask is equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a vacuum connection.

-

Reagent Charging: Charge the flask with 2,5-Diamino-1,4-benzenedithiol dihydrochloride (1.0 eq), a suitable dicarboxylic acid (e.g., terephthalic acid, 1.0 eq), and polyphosphoric acid (PPA) which acts as both the solvent and a condensing agent.[4][8]

-

Degassing and Inerting: The system is thoroughly purged with dry nitrogen to create an inert atmosphere, which is critical to prevent the oxidation of the thiol groups.

-

Reaction - Step 1 (HCl Removal): The mixture is slowly heated to 60°C for 24 hours, followed by 90°C for 16 hours. This initial heating phase is crucial for driving off the hydrogen chloride from the dihydrochloride salt.[8]

-

Reaction - Step 2 (Polycondensation): The temperature is then elevated to 160°C for 17 hours, and finally to 190°C for another 17 hours to drive the polycondensation reaction to completion.[8]

-

Work-up and Isolation: The resulting polymer is precipitated by pouring the hot reaction mixture into a non-solvent (e.g., water), collected by filtration, washed extensively, and dried under vacuum.

Causality Note: The use of PPA is a key experimental choice. It serves as an excellent solvent for the monomers and the growing polymer chains, and its dehydrating properties actively drive the condensation reaction forward by removing the water formed during thiazole ring formation. The stepwise temperature increase is a self-validating system; the lower temperatures are sufficient to remove HCl without initiating significant polymerization, ensuring the monomer is in its reactive free-base form before the high-temperature condensation begins.

Applications and Functional Differences: Linear Chains vs. Cross-linked Networks

The structural dichotomy between DABT and DABDT directly translates into their distinct applications. DABT is a monomer for linear polymers, while DABDT is a quintessential cross-linker and a building block for rigid-rod polymers.

This compound (DABT): Building Linear Polymers and Heterocycles

With one thiol and two amino groups, DABT is an A-B2 type monomer. It can react with dicarboxylic acids or their derivatives to form linear polyamides with pendant thiol groups, or it can undergo condensation reactions to form benzothiazoles.[9][10][11] These reactions are foundational in the synthesis of various biologically active compounds and specialty polymers. The single thiol group can be used for post-polymerization modification, for grafting the polymer onto surfaces, or for introducing specific functionalities.

2,5-Diamino-1,4-benzenedithiol (DABDT): Architect of 2D and 3D Materials

The two thiol groups of DABDT are game-changing. They allow DABDT to act as a bridge, connecting different polymer chains or molecular units. This capability is exploited in several high-performance applications:

-

High-Performance Polymers: DABDT is a key monomer for the synthesis of polybenzobisthiazoles (PBTs).[4] When reacted with terephthalic acid, it forms a rigid-rod polymer with exceptional thermal stability and mechanical strength, suitable for high-strength fibers and composites.[4]

-

Energy Storage: The redox-active thiol groups and the conductive polymer backbone make materials derived from DABDT promising for use in electrical storage devices, such as batteries and supercapacitors.[12]

-

Cross-linked Networks: DABDT can be used to create cross-linked polymer gels.[13][14] These networks can exhibit interesting properties like self-healing or stimuli-responsiveness, depending on the nature of the cross-links.[15]

Visualization of Functional Divergence in Polymerization

The following diagram illustrates the fundamental difference in the polymer architectures derived from DABT and DABDT when reacted with a generic di-functional linker (e.g., a dicarboxylic acid).

Caption: Divergent polymerization pathways of DABT and DABDT.

Characterization and Analysis

Distinguishing between DABT and DABDT, and characterizing their polymeric products, requires a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure, showing characteristic peaks for aromatic protons, amine protons, and the unique chemical shift of the thiol proton(s).

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the identity of the monomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the key functional groups: N-H stretches for the amines, S-H stretch for the thiol(s), and aromatic C-H and C=C vibrations.

-

Elemental Analysis: Confirms the elemental composition (C, H, N, S) of the synthesized compounds.

-

Cyclic Voltammetry (CV): Essential for studying the redox properties of these molecules, particularly for applications in energy storage. It can reveal the oxidation and reduction potentials of the thiol/disulfide couple.[16]

Safety and Handling

Both DABT and DABDT, especially in their dihydrochloride forms, should be handled with care.

-

Hazard Profile: They are classified as irritants, causing skin and serious eye irritation. They may also be harmful if swallowed, inhaled, or in contact with skin.[1]

-

Handling Precautions: Always use these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Due to their sensitivity to air (oxidation of the thiol groups), they should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3]

Conclusion

While this compound and 2,5-Diamino-1,4-benzenedithiol share a common structural core, the addition of a second thiol group in DABDT is a transformative feature. This guide has demonstrated that this single modification creates a profound divergence in their chemical behavior and practical applications. DABT is a valuable monomer for creating functional linear polymers, whereas DABDT is an indispensable building block for robust, cross-linked networks and high-performance rigid-rod polymers. For the researcher or drug development professional, a clear understanding of this structure-function relationship is critical for the rational design of new materials and molecules with tailored properties.

References

-

ResearchGate. Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group | Request PDF. Available from: [Link]

-

White Rose Research Online. Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Available from: [Link]

-

Organic Chemistry Portal. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Available from: [Link]

- Google Patents. WO1987006930A1 - Preparation of diamino- and dialkylaminobenzenediols.

-

ResearchGate. Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent. Available from: [Link]

-

Wikipedia. 2,5-Diaminotoluene. Available from: [Link]

-

Wiley Online Library. Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Available from: [Link]

-

White Rose eTheses Online. Invention and Development of the Controlled Ring-Opening Polymerisation of 2,5-Diketopiperazines to Produce Poly(amino acids) Pa. Available from: [Link]

- Google Patents. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.

-

PubChem. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride. Available from: [Link]

-

National Center for Biotechnology Information. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Available from: [Link]

-

PubMed. Comparison of Redox Activity between 2-Aminothioether and 2-Aminothiophenol: Redox-Induced Dimerization of 2-Aminothioether via C-C Coupling. Available from: [Link]

-

Royal Society of Chemistry. Light-induced cross-linking and post-cross-linking modification of polyglycidol. Available from: [Link]

-

MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available from: [Link]

-

MDPI. Self- and Cross-Fusing of Furan-Based Polyurea Gels Dynamically Cross-Linked with Maleimides. Available from: [Link]

-

National Center for Biotechnology Information. Thiol-selective native grafting from polymerization for the generation of protein–polymer conjugates. Available from: [Link]

-

National Center for Biotechnology Information. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available from: [Link]

-

PrepChem.com. Synthesis of POLYMERIZATION OF 2,5-DIAMINO-1,4-BENZENE DITHIOL. Available from: [Link]

-

Journal of Applied Science and Engineering. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Available from: [Link]

-

National Center for Biotechnology Information. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Available from: [Link]

Sources

- 1. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | C6H10Cl2N2S2 | CID 14618269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Diamino-1,4-benzenedithiol Dihydrochloride 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. 75464-52-7|2,5-Diaminobenzene-1,4-dithiol dihydrochloride|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 137-07-5: 2-Aminothiophenol | CymitQuimica [cymitquimica.com]

- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jase.tku.edu.tw [jase.tku.edu.tw]

- 12. 2,5-DIAMINO-1,4-BENZENEDITHIOL DIHYDROCHLORIDE | 75464-52-7 [chemicalbook.com]

- 13. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Light-induced cross-linking and post-cross-linking modification of polyglycidol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Comparison of Redox Activity between 2-Aminothioether and 2-Aminothiophenol: Redox-Induced Dimerization of 2-Aminothioether via C-C Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemo-Selective Reactivity of 2,5-Diaminobenzenethiol

Content Type: Technical Whitepaper / Experimental Guide Target Audience: Medicinal Chemists, Polymer Scientists, and Process Development Engineers[1]

Executive Summary: The Nucleophilic Triad

2,5-Diaminobenzenethiol (2,5-DABT) is a high-value molecular scaffold characterized by a "nucleophilic triad": a thiol group at position 1, an ortho-amino group at position 2, and a meta-amino group at position 5.[1]

Its reactivity is defined by two competing behaviors:

-

The Ortho-Effect (S1/N2): The proximity of the thiol and the 2-amino group creates a predisposition for cyclocondensation, making this molecule a premier precursor for benzothiazoles (e.g., in PBT high-performance fibers or fluorophores).[1]

-

The Nucleophilic Gradient: Under non-cyclizing conditions, the three groups exhibit a distinct hierarchy of nucleophilicity governed by Hard-Soft Acid-Base (HSAB) theory and pH-dependent ionization.[1]

This guide provides the mechanistic grounding and self-validating protocols required to selectively target the sulfur (S-functionalization), the nitrogen (N-functionalization), or the scaffold itself (cyclization).

Structural & Electronic Basis of Reactivity[1]

To manipulate 2,5-DABT, one must understand the electronic environment of its three functional centers.[1]

The Hierarchy of Nucleophilicity

The molecule presents three distinct reactive sites. Their reactivity order changes based on protonation state (pH).[1]

| Functional Group | Position | Nature (HSAB) | Approx. pKa (Conjugate Acid) | Reactivity Profile |

| Thiol (-SH) | C1 | Soft Nucleophile | 6.0 – 7.0 | Dominant at pH > 7. Oxidizes easily to disulfide.[1] Highly reactive toward alkyl halides and Michael acceptors.[1] |

| Ortho-Amine (-NH₂) | C2 | Hard Nucleophile | 3.5 – 4.5 | Modulated by S-interaction. Less basic than typical anilines due to intramolecular H-bonding with S1.[1] Primary site for cyclization.[1] |

| Distal Amine (-NH₂) | C5 | Hard Nucleophile | 4.5 – 5.0 | Sterically Unencumbered. Behaves as a typical meta-substituted aniline.[1] Remains active even after S1/N2 cyclization.[1] |

The "Switching" Mechanism

-

Acidic Conditions (pH < 4): Both amines are protonated (-NH₃⁺) and deactivated.[1] The thiol remains neutral but less nucleophilic.[1]

-

Neutral/Basic Conditions (pH > 7): The thiol deprotonates to the thiolate anion (Ar-S⁻) .[1] The thiolate is a "super-nucleophile" (approx.[1] 1000x more reactive than the amines toward soft electrophiles), allowing for exclusive S-alkylation.[1]

Chemo-Selective Reactivity Pathways[1]

The following diagram illustrates the decision logic for targeting specific outcomes using 2,5-DABT.

Figure 1: Decision tree for selecting reaction pathways based on environmental conditions.

Experimental Protocols

Stability & Handling (The "Self-Validating" System)

The Problem: 2,5-DABT is highly susceptible to oxidative dimerization (forming disulfides) upon exposure to air, indicated by a color change from off-white to dark blue/purple.[1] The Solution: Always handle as the dihydrochloride salt (2,5-DABT·2HCl).[1] The protonation of the amines and the acidic microenvironment stabilize the thiol.

Validation Step: Before any reaction, dissolve a small aliquot in degassed water. Add one drop of Ellman’s Reagent.[1] Intense yellow color confirms free thiol (-SH).[1] No color indicates oxidation.[1]

Protocol A: Selective S-Alkylation

This protocol selectively alkylates the sulfur without touching the nitrogen atoms, leveraging the pKa difference.

-

Reagents: 2,5-DABT·2HCl, Alkyl Halide (1.0 eq), Cs₂CO₃ (2.5 eq).

-

Solvent: DMF (Degassed).[1]

-

Mechanism: Carbonate neutralizes the HCl and deprotonates the thiol (pKa ~6) to thiolate. The amines (pKa ~4) remain neutral but are outcompeted by the thiolate for the soft alkyl halide.

Step-by-Step:

-

Preparation: Charge a flask with 2,5-DABT·2HCl (1.0 mmol) under Argon.[1]

-

Solvation: Add degassed DMF (5 mL). Solution may be slightly colored.[1]

-

Base Addition: Add Cs₂CO₃ (2.5 mmol). Stir for 10 min. The mixture will turn yellow (formation of thiolate anion).[1]

-

Electrophile: Add Alkyl Halide (1.0 mmol) dropwise at 0°C.

-

Quench: After 1 hour, pour into water. Extract with EtOAc.[1]

-

Validation:

Protocol B: Benzothiazole Ring Closure (Cyclization)

This is the most common industrial application (e.g., PBT polymer synthesis).[1] It consumes the S1 and N2 atoms, leaving the N5 amine available for subsequent derivatization.

-

Reagents: 2,5-DABT·2HCl, Benzoic Acid derivative (1.0 eq), Polyphosphoric Acid (PPA).

-

Temperature: 180°C – 200°C.[1]

Step-by-Step:

-

Mixing: Mix 2,5-DABT·2HCl and the carboxylic acid in PPA.[1]

-

Heating: Heat to 100°C to drive off HCl gas (use a scrubber).

-

Cyclization: Ramp to 180°C for 4–6 hours.

-

Workup: Pour the hot viscous syrup into crushed ice/water. The product precipitates.[1][2]

-

Neutralization: Adjust pH to ~8 with NH₄OH to free the distal amine.[1]

-

Validation:

Mechanistic Visualization: Benzothiazole Formation[2][3][4]

The formation of the benzothiazole ring is complex. While N-acylation often happens first kinetically, the S-attack is thermodynamically driven, leading to the final stable heterocycle.[1]

Figure 2: Step-wise mechanism of benzothiazole synthesis from this compound.[1]

Data Summary: Reactivity Comparison

| Electrophile Type | Preferred Conditions | Major Product | Selectivity Driver |

| Alkyl Halide (R-X) | DMF, Cs₂CO₃, 0°C | S-Alkyl | Thiolate Nucleophilicity (Soft-Soft) |

| Acyl Chloride (R-COCl) | DCM, Pyridine, 0°C | N,N'-Diacyl | Kinetic Acylation (Hard-Hard) |

| Carboxylic Acid (R-COOH) | PPA, 180°C | Benzothiazole | Thermodynamic Stability (Aromaticity) |

| Aldehyde (R-CHO) | EtOH, Reflux | Benzothiazole | Oxidative Cyclization of Schiff Base |

References

-

Selectivity of Thiol vs Amine: Investigation of the effect of metal ions on the reactivity of thiol groups in human 5-aminolaevulinate dehydratase. National Institutes of Health.[1] Link

-

Benzothiazole Synthesis: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health (PMC).[1] Link

-

PBT Polymer Precursors: Synthesis of Poly(benzothiazole) by Direct Polycondensation... with 2,5-Diamino-1,4-benzenedithiol.[1][3] ResearchGate.[1] Link

-

pKa and HSAB Data: pKa Data Compiled by R. Williams. Organic Chemistry Data.[1][4][5] Link

-

Oxidation Mechanisms: Redox Reactions of Thiols and Disulfides.[1][6][7] Chemistry LibreTexts.[1] Link

Sources

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Electropolymerization of 2,5-Diaminobenzenethiol on gold electrodes

Application Note: High-Fidelity Electropolymerization of 2,5-Diaminobenzenethiol (DABT) on Gold Electrodes

Executive Summary

This guide details the protocol for the electropolymerization of this compound (DABT) on gold (Au) substrates. Unlike simple adsorption, this process leverages a dual-mechanistic approach: the spontaneous formation of a covalent Au-S anchor (Self-Assembled Monolayer) followed by the voltage-driven oxidative polymerization of the amine moieties. The resulting Poly(DABT) film offers superior mechanical stability compared to standard polyaniline derivatives and provides high-density nitrogen/sulfur chelating sites for heavy metal detection or covalent bioconjugation.

Mechanistic Foundation

To achieve a reproducible sensor interface, one must understand the competing kinetics at the electrode surface.

-

The Anchor (Au-S): The thiol group (-SH) at the 1-position exhibits high affinity for gold, forming a thiolate bond (

). This occurs spontaneously at Open Circuit Potential (OCP). -

The Chain Growth (N-N coupling): The amine groups at positions 2 and 5 are para to each other (structurally analogous to p-phenylenediamine). Upon applying an anodic potential, these amines oxidize to form radical cations, initiating head-to-tail coupling.

Critical Insight: Direct electropolymerization without a "quiet time" results in disordered aggregates. This protocol introduces a "Graft-then-Grow" strategy, allowing the monomer to orient via the thiol tail before the polymer chain is propagated.

Mechanism Diagram

Caption: The "Graft-then-Grow" workflow ensures the monomer is vertically oriented via the thiol anchor before polymerization ensues.

Pre-Experimental Setup

Materials & Reagents

| Component | Grade/Specification | Function |

| This compound | >97% (Store under Argon) | Monomer |

| Sulfuric Acid (H₂SO₄) | 0.5 M, Ultrapure | Electrolyte/Proton Source |

| Potassium Ferricyanide | 5 mM (in 0.1M KCl) | Redox Probe for Validation |

| Ethanol/Water | 1:1 v/v Mixture | Monomer Solvent |

| Alumina Slurry | 0.3 µm and 0.05 µm | Mechanical Polishing |

Electrode Preparation (The "Clean Slate" Rule)

A contaminated gold surface will prevent the initial thiol anchoring, leading to film delamination.

-

Mechanical Polish: Polish Au electrode on a microcloth with 0.3 µm alumina for 2 mins, rinse, then 0.05 µm alumina for 2 mins.

-

Electrochemical Cleaning: Cycle in 0.5 M H₂SO₄ (-0.2 V to +1.5 V) until the characteristic gold oxide reduction peak at +0.9 V is sharp and reproducible.

-

Rinse: Copious rinsing with DI water and drying with N₂ stream.

Core Protocol: Electropolymerization[2][3][4]

Safety Note: DABT is air-sensitive. Prepare solutions immediately before use or inside a glovebox.

Step 1: Monomer Solution Preparation

-

Concentration: 2.0 mM DABT.

-

Solvent: 0.5 M H₂SO₄ (The acidic pH is required to protonate the amines and facilitate radical cation stability).

-

Degassing: Purge the solution with N₂ or Ar for 15 minutes prior to immersion. Oxygen can quench the radical polymerization.

Step 2: The "Graft-then-Grow" Procedure

-

Immerse: Place the clean Au electrode into the DABT solution.

-

Quiet Time (Grafting): Let sit at Open Circuit Potential (OCP) for 10 minutes .

-

Why? This allows the thiol moieties to find gold sites and self-assemble, creating an ordered "seed" layer.

-

-

Electropolymerization (CV):

-

Scan Range: -0.2 V to +0.9 V (vs. Ag/AgCl).

-

Scan Rate: 50 mV/s.

-

Cycles: 10 to 20 cycles (Stop when peak currents stabilize).

-

Observation: You will see an irreversible oxidation peak on the first scan (~0.5 V) followed by the emergence of reversible redox couples (polyaniline-like quinoid/benzenoid transitions) in subsequent cycles.

Step 3: Post-Polymerization Conditioning

-

Rinse: Gently rinse with 0.1 M H₂SO₄ to remove unreacted monomer.

-

Stabilization: Cycle the electrode in monomer-free 0.5 M H₂SO₄ (same potential window) for 5 cycles. This removes oligomers and stabilizes the film doping state.

Characterization & Validation

To confirm the film is successfully deposited and active, perform the following checks.

A. Cyclic Voltammetry (Redox Behavior)

In monomer-free acid, the Poly(DABT) film should show distinct redox peaks.

-

0.2 V - 0.4 V: Leucoemeraldine to Emeraldine transition (Polyaniline-like behavior).

-

Validation Metric: The peak current (

) should scale linearly with scan rate (

B. Electrochemical Impedance Spectroscopy (EIS)

Use the

| Parameter | Bare Gold | Poly(DABT) Modified | Interpretation |

| Rct (Charge Transfer Resistance) | < 200 Ω | 1.5 kΩ - 5 kΩ | The polymer film creates a barrier to the redox probe. |

| Cdl (Double Layer Capacitance) | Low | High | Porous polymer structure increases effective surface area. |

Validation Workflow Diagram

Caption: Step-by-step validation logic to ensure film integrity before application.

Application Case Study: Heavy Metal Sensing (Hg²⁺)

Poly(DABT) is exceptionally potent for detecting Mercury (Hg²⁺) because the polymer backbone contains both Sulfur and Nitrogen heteroatoms, which act as soft bases for the soft acid Hg²⁺.

-

Accumulation Step: Immerse the modified electrode in the sample solution (pH 5.0) for 5 minutes at Open Circuit. The Hg²⁺ ions chelate to the S/N sites.

-

Detection Step: Transfer to blank electrolyte (0.1 M HCl).

-

Measurement: Perform Differential Pulse Voltammetry (DPV).

-

Signal: A reduction peak around +0.4 V to +0.6 V corresponds to the reduction of accumulated Hg²⁺.

-

Limit of Detection: Typically in the nanomolar (nM) range.

-

References

-

Electropolymeriz

- Source:Journal of Solid St

- Relevance: Establishes the fundamental oxidation potentials for aminobenzenethiol derivatives and the role of acidic media in head-to-tail coupling.

-

Link:

-

Cyclic Voltammetry Parameters for Diamino-thiol Deriv

- Source:N

- Relevance: Provides specific scan rates and potential windows for 2-aminobenzene-1-thiol nanocomposites, which serves as the direct homologue for the DABT protocol.

-

Link:

-

Gold-Thiol Self-Assembly Protocols

- Source:Zimmer & Peacock Technology Notes

- Relevance: Standardizes the "Clean Slate" electrode preparation and SAM formation times required before electropolymeriz

-

Link:

-

Polymerization of Phenylenediamine Deriv

-

Source:Reactive and Functional Polymers[6]

- Relevance: Validates the "ladder" polymer structure formation for diamino-benzenes on gold electrodes.

-

Link:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thin Functional Polymer Films by Electropolymerization | MDPI [mdpi.com]

- 3. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Voltammetry, Kinetics, Thermodynamic and Molecular Docking Parameters for the Interaction of Nickel Chloride with Diphenylthiocarbazone | Open Academic Journal of Advanced Science and Technology [onlineacademicpress.com]

- 5. zimmerpeacocktech.com [zimmerpeacocktech.com]

- 6. PlumX [plu.mx]

Synthesis of benzothiazoles using 2,5-Diaminobenzenethiol precursors

Executive Summary

This guide details the synthesis of 2-substituted-6-aminobenzothiazoles utilizing 2,5-diaminobenzenethiol (DABT) as the core scaffold. Unlike simple aminothiophenols, DABT possesses a secondary amine handle at the 5-position (becoming the 6-position in the benzothiazole product), rendering it a critical intermediate for "push-pull" fluorophores, amyloid imaging agents (e.g., Thioflavin T analogues), and azo-dye precursors.

Key Technical Insight: The primary challenge in this synthesis is not the cyclization itself, but the chemoselectivity (distinguishing between the two amino groups) and the oxidative instability of the thiolate precursor. This protocol prioritizes the use of the dihydrochloride salt of DABT to prevent disulfide polymerization and utilizes a thermodynamic sink to ensure regioselective cyclization at the ortho-aminothiol site.

Precursor Handling: The "Protocol Zero"

Critical Safety & Stability Warning: Free base this compound oxidizes rapidly in air to form insoluble disulfide polymers.

-

Storage: Store exclusively as This compound dihydrochloride .

-